- Improved processes for the preparation of guadecitabine and intermediates thereof, World Intellectual Property Organization, , ,
Cas no 929904-85-8 (Guadecitabine sodium)

Guadecitabine sodium structure
Produktname:Guadecitabine sodium
CAS-Nr.:929904-85-8
MF:C18H24N9NaO10P
MW:580.400994300842
MDL:MFCD28144509
CID:1065203
PubChem ID:135564654
Guadecitabine sodium Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt
- S-110
- SGI-110
- sodium,[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Guadecitabine sodium
- S 110
- sodium (2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl [(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- 2'-Deoxy-5-azacytidylyl-(3'-->5')-2'-deoxy-guanosine Sodium Salt
- SGI-110 sodium salt
- Guadecitabine sodium (JAN/USAN)
- CS-0003821
- GUADECITABINE SODIUM [JAN]
- sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate
- S110 sodium salt
- Guadecitabine sodium; SGI-110 sodium; S-110 sodium
- Guadecitabine sodium [USAN]
- [(2R,3S,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl]methyl (2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl sodium phosphate
- Q27237136
- Guanosine, 2'-deoxy-5-azacytidylyl-(3'-5')-2'-deoxy-, sodium salt (1:1)
- CHEMBL3544980
- GUADECITABINE SODIUM [WHO-DD]
- G14403
- EX-A2903
- HY-15229
- UNII-0RB89YH367
- SGI 110
- D10809
- 929904-85-8
- 2'-Deoxy-5-azacytidylyl-(3'?5')-2'-deoxy-guanosine SodiuM Salt
- DTXSID60239218
- 0RB89YH367
- SGI-110 sodium
- S-110 sodium
-
- MDL: MFCD28144509
- Inchi: 1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/t7-,8-,9+,10+,11+,12+;/m0./s1
- InChI-Schlüssel: GIWNNMMDOVYUOT-BYKQGDNKSA-N
- Lächelt: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](COP(O)(=O)O[C@H]4C[C@H](N5C=NC(N)=NC5=O)O[C@@H]4CO)O3)C=NC1=2.[Na]
Berechnete Eigenschaften
- Genaue Masse: 579.12031924g/mol
- Monoisotopenmasse: 579.12031924g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1110
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 274Ų
Guadecitabine sodium Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Guadecitabine sodium Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0975749-1g |
SGI-110 |
929904-85-8 | 98% | 1g |
$7500 | 2024-08-03 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-50mg |
Guadecitabine sodium |
929904-85-8 | 98% | 50mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-10mg |
Guadecitabine sodium |
929904-85-8 | 98% | 10mg |
¥11988.00 | 2023-09-07 | |
TRC | D232200-10mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 10mg |
$30732.00 | 2023-05-18 | ||
ChemScence | CS-0003821-10mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 10mg |
$1200.0 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S7013-5mg |
Guadecitabine (SGI-110) |
929904-85-8 | 99.93% | 5mg |
¥8570.34 | 2023-09-15 | |
ChemScence | CS-0003821-5mg |
Guadecitabine sodium |
929904-85-8 | 98.05% | 5mg |
$850.0 | 2022-04-26 | |
TRC | D232200-25mg |
2'-Deoxy-5-azacytidylyl-(3'→5')-2'-deoxy-guanosine Sodium Salt |
929904-85-8 | 25mg |
$ 15000.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56634-2mg |
Guadecitabine sodium |
929904-85-8 | 98% | 2mg |
¥4495.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12790-1 mL * 10 mM (in DMSO) |
Guadecitabine sodium |
929904-85-8 | 1 mL * 10 mM (in DMSO) |
¥9245.00 | 2022-02-28 |
Guadecitabine sodium Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Drug compound and purification methods thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Decitabine derivative formulations, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Oligonucleotide analogs containing 5-aza-cytosine for inhibiting cellular DNA methylation and treatment of cancers, United States, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Hypomethylating agent guadecitabine sodium or salt with decreased hygroscopicity and increased stability for cancer therapy, prognosis and prediction of response or resistance, United States, , ,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Combination of isoindolinone inhibitors of the MDM2-p53 interaction having anticancer activity with the DNA hypomethylating agent SGI-110, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Lyophilized pharmaceutical compositions, World Intellectual Property Organization, , ,
Guadecitabine sodium Raw materials
Guadecitabine sodium Preparation Products
Guadecitabine sodium Verwandte Literatur
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
929904-85-8 (Guadecitabine sodium) Verwandte Produkte
- 13139-52-1(N2-Cbz-D-glutamine)
- 30796-85-1(2-(5-Methyl-2-furyl)ethanamine)
- 2228402-95-5(4-(azetidin-2-yl)-1-ethenyl-1H-pyrazole)
- 920375-60-6(1-{4-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one)
- 1806887-54-6(Ethyl 2-amino-6-(aminomethyl)-3-(difluoromethyl)pyridine-5-carboxylate)
- 1862450-24-5(Ethyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate)
- 1695-04-1(2-Methoxyphenyl Phenyl Ether)
- 72133-30-3(5-(4-aminophenoxy)pyridine-2-carboxylic acid dihydrochloride)
- 10602-34-3(2-Butene, 1,1-diethoxy-)
- 2137735-94-3(Acetamide, 2-cyano-N-[2-methyl-2-(4-piperidinyl)propyl]-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929904-85-8)Guadecitabine sodium

Reinheit:99%/99%
Menge:5mg/10mg
Preis ($):765.0/1080.0